molecular formula C12H18O B13250112 3-Methyl-4-(4-methylphenyl)butan-2-ol

3-Methyl-4-(4-methylphenyl)butan-2-ol

Cat. No.: B13250112
M. Wt: 178.27 g/mol
InChI Key: KSPJDCCKKXMQQF-UHFFFAOYSA-N
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Description

3-Methyl-4-(4-methylphenyl)butan-2-ol is an organic compound with the molecular formula C12H18O. It is a secondary alcohol with a phenyl group and a methyl group attached to the butanol backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-4-(4-methylphenyl)butan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a suitable carbonyl compound (like acetophenone) to form the desired alcohol . The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Grignard reactions or other catalytic processes. The choice of method depends on factors such as cost, yield, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4-methylphenyl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Corresponding hydrocarbons.

    Substitution: Alkyl halides.

Scientific Research Applications

3-Methyl-4-(4-methylphenyl)butan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(4-methylphenyl)butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(4-methylphenyl)butan-2-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. The presence of both a methyl group and a phenyl group on the butanol backbone provides distinct properties compared to other similar compounds.

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3-methyl-4-(4-methylphenyl)butan-2-ol

InChI

InChI=1S/C12H18O/c1-9-4-6-12(7-5-9)8-10(2)11(3)13/h4-7,10-11,13H,8H2,1-3H3

InChI Key

KSPJDCCKKXMQQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C)C(C)O

Origin of Product

United States

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